molecular formula C13H13NO3S B1179954 2-Pyridinyl 3,4-dimethylbenzenesulfonate

2-Pyridinyl 3,4-dimethylbenzenesulfonate

Cat. No.: B1179954
M. Wt: 263.311
InChI Key: DXLKIFVIXPBZOI-UHFFFAOYSA-N
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Description

2-Pyridinyl 3,4-dimethylbenzenesulfonate is a sulfonate ester characterized by a pyridinyl group attached to a 3,4-dimethylbenzenesulfonate moiety. This compound belongs to a class of sulfonate esters with applications in organic synthesis, pharmaceuticals, and materials science. The pyridinyl group enhances electron-withdrawing properties, while the methyl substituents on the benzene ring influence steric and electronic effects, impacting reactivity and stability.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.311

IUPAC Name

pyridin-2-yl 3,4-dimethylbenzenesulfonate

InChI

InChI=1S/C13H13NO3S/c1-10-6-7-12(9-11(10)2)18(15,16)17-13-5-3-4-8-14-13/h3-9H,1-2H3

InChI Key

DXLKIFVIXPBZOI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C

Origin of Product

United States

Comparison with Similar Compounds

Strychnidin-10-one Derivatives

lists strychnine-related compounds, including Strychnidin-10-one, compound with 4-sulfophenyl 3,4-dimethylbenzenesulfonate (1:1) (CAS 50727-55-4). This compound shares the 3,4-dimethylbenzenesulfonate group but incorporates a strychnidin-10-one alkaloid core instead of a pyridinyl group.

  • Key Differences: Structure: The strychnidin-10-one backbone introduces complex alkaloid pharmacology, contrasting with the simpler pyridinyl-sulfonate ester structure. Applications: Strychnidin derivatives are neurotoxic, whereas 2-pyridinyl 3,4-dimethylbenzenesulfonate is likely used in non-toxic synthetic pathways.
  • Data Comparison :
Property This compound Strychnidin-10-one Compound (CAS 50727-55-4)
Core Structure Pyridinyl-sulfonate ester Alkaloid-sulfonate complex
Toxicity Profile Low (presumed) High (neurotoxic)
Functional Groups Sulfonate ester, pyridinyl, methyl Sulfonate ester, alkaloid, methyl

Reference:

Disodium Sulphate Derivatives

describes 2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl Disodium Sulphate , a sulfonate salt with a pyridinyl group.

  • Key Differences :
    • Ionic Nature : The disodium sulphate derivative is ionic, enhancing water solubility, whereas this compound is a neutral ester.
    • Reactivity : Ionic sulfonates are less reactive in nucleophilic substitutions compared to sulfonate esters, which participate in alkylation reactions.
  • Data Comparison :
Property This compound Disodium Sulphate Derivative ()
Solubility Low in water High (ionic nature)
Reactivity Electrophilic alkylating agent Poor nucleophilic substrate
Functional Groups Ester, pyridinyl, methyl Salt, pyridinyl, sulphonate

Reference:

Heterocyclic Pyridinyl Derivatives

–5 detail heterocyclic compounds like methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[...]aminopropenoate (12), synthesized via thermal cyclization.

  • Key Differences: Functional Groups: These compounds feature cyano, amino, and ester groups, enabling diverse reactivity (e.g., cyclization), whereas the target compound’s sulfonate ester is tailored for stability. Synthetic Yields: reports yields of 29–33% for similar heterocycles, suggesting moderate efficiency compared to sulfonate ester syntheses (yields often higher due to simpler mechanisms).
  • Data Comparison :
Property This compound Methyl Aminopropenoate (12) ()
Synthesis Yield Not reported 33% (methyl), 29% (ethyl)
Key Reactivity Alkylation, hydrolysis Cyclization, nucleophilic addition
Structural Complexity Low High (polyfunctional heterocycle)

Reference:

Spirocyclic Pyridinyl Compounds

lists (R)-SPYMOX and (S)-SPYMOX , spiro compounds with pyridinyl groups.

  • Key Differences :
    • Stereochemistry : The spiro structure introduces chirality, unlike the planar sulfonate ester.
    • Applications : Spiro compounds are often used in catalysis or asymmetric synthesis, whereas sulfonate esters serve as leaving groups or surfactants.
  • Data Comparison :
Property This compound (R)-SPYMOX ()
Chirality None Yes (spiro center)
Industrial Use Synthetic intermediate Catalysis, chiral auxiliaries

Reference:

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